(E)-gamma-Bisabolene
Overview
Description
(e)-gamma-Bisabolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm this compound is a balsam, citrus, and myrrh tasting compound that can be found in a number of food items such as german camomile, peppermint, anise, and cardamom. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a gamma-bisabolene.
Mechanism of Action
Target of Action
This compound is a sesquiterpene, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
The mode of action of (E)-gamma-Bisabolene is also not well-characterized. As a sesquiterpene, it may interact with cellular targets to exert its biological effects. These interactions could involve binding to proteins or other macromolecules, altering their function and leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are not well-known. Given the diverse biological activities of sesquiterpenes, it is likely that multiple pathways could be affected. These could include pathways involved in inflammation, cell proliferation, and cell death . .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a lipophilic compound, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively . More research is needed to determine its pharmacokinetic properties.
Result of Action
Given the biological activities of sesquiterpenes, it could potentially induce changes in cell proliferation, inflammation, and cell death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, the biological environment within the body, including the presence of other molecules and the state of the target cells, can also influence its action . .
Properties
IUPAC Name |
(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUIVFBMBVUEG-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CCC=C(C)C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037435 | |
Record name | (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
280.00 to 281.00 °C. @ 760.00 mm Hg | |
Record name | (Z)-2,6,10-Bisabolatriene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53585-13-0, 13062-00-5 | |
Record name | gamma-Bisabolene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-BISABOLENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8M7R52O3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-2,6,10-Bisabolatriene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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